molecular formula C20H20N4O2S B2626713 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine CAS No. 477868-58-9

4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine

Cat. No. B2626713
CAS RN: 477868-58-9
M. Wt: 380.47
InChI Key: XTIMUKJTFHEPMN-PXLXIMEGSA-N
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Description

“4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine” is a chemical compound with the CAS Number: 477868-58-9 . It has a molecular weight of 380.47 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C20H20N4O2S . The InChI code for this compound is 1S/C20H20N4O2S/c1-2-6-16(7-3-1)26-19-9-5-4-8-18(19)23-22-15-17-14-21-20(27-17)24-10-12-25-13-11-24/h1-9,14-15,23H,10-13H2/b22-15+ .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Domino Reactions for Synthesis of Heterocyclic Compounds

Fathalla et al. (2002) explored a new domino-reaction for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine derivatives. This process involves thermodynamically and kinetically controlled reactions to produce compounds with potential pharmaceutical applications, highlighting the versatility of thiazolylmorpholine frameworks in synthetic chemistry Fathalla, P. Pazdera, & J. Marek, 2002.

Antimicrobial and Anti-inflammatory Agents

Several studies have focused on the synthesis and evaluation of new thiazole derivatives, including morpholine moieties, for their antimicrobial and anti-inflammatory activities. For instance, Sahin et al. (2012) developed 2-Morpholine-4ylethyl-3H-1,2,4-triazole-3-ones, showcasing their potential as antimicrobial agents. This research underscores the interest in morpholine derivatives as a basis for developing new therapeutic agents Sahin, H. Bayrak, A. Demirbaş, N. Demirbas, & S. Karaoglu, 2012.

Anticancer Research

Mahmoud et al. (2021) conducted a study on the synthesis of thiazolyl(hydrazonoethyl)thiazoles, utilizing a one-pot three-component reaction. The synthesized compounds were evaluated for their antitumor activities against MCF-7 tumor cells, demonstrating promising activities for some derivatives. This study indicates the potential of such compounds in anticancer research H. K. Mahmoud, H. A. Abdelhady, M. Elaasser, D. Z. H. Hassain, & S. M. Gomha, 2021.

QSAR Analysis and Antioxidant Activity

Drapak et al. (2019) performed a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants. This study highlights the importance of understanding the molecular structure and its correlation with biological activity, contributing to the design of new potential antioxidants І. Drapak, B. Zimenkovsky, L. Perekhoda, H. Yeromina, K. Lipakova, I. Demchuk, & M. Rakhimova, 2019.

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s possible that it could have various applications in scientific research, including drug discovery and development, catalysis, and materials science.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

N-[(E)-(2-morpholin-4-yl-1,3-thiazol-5-yl)methylideneamino]-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-6-16(7-3-1)26-19-9-5-4-8-18(19)23-22-15-17-14-21-20(27-17)24-10-12-25-13-11-24/h1-9,14-15,23H,10-13H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIMUKJTFHEPMN-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)C=NNC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C(S2)/C=N/NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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